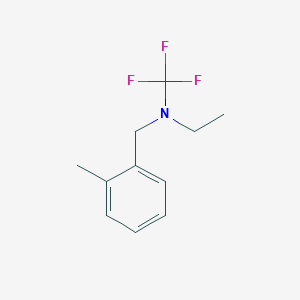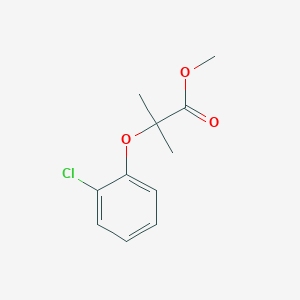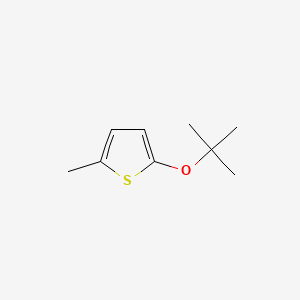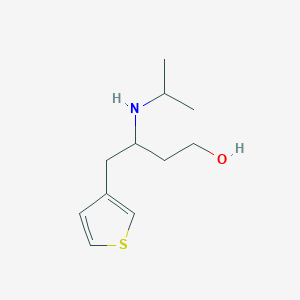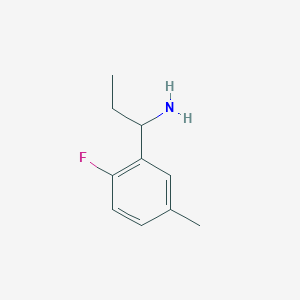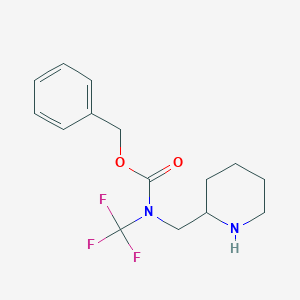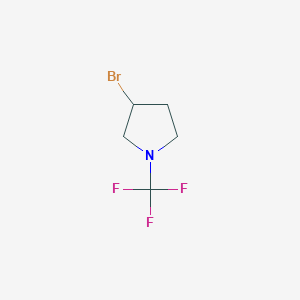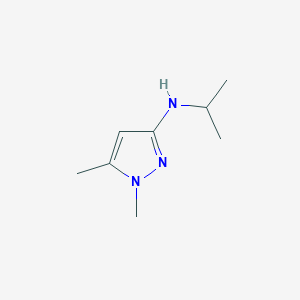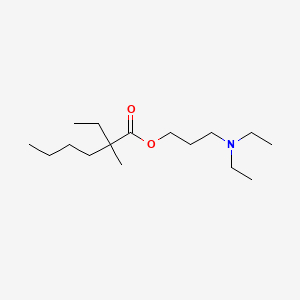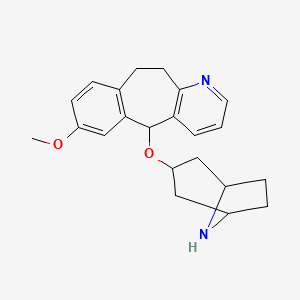
5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-7-methoxy-5-(8-azabicyclo(3.2.1)oct-3-yl)oxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,11-Dihydro-7-methoxy-5-(8-azabicyclo[3.2.1]oct-3-yl)oxy-5H-benzo[4,5]cyclohepta[1,2-b]pyridine is a complex organic compound belonging to the class of dibenzocycloheptenes. This compound is characterized by its unique structural features, which include a bicyclic azabicyclo[3.2.1]octane moiety and a benzo[4,5]cyclohepta[1,2-b]pyridine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-7-methoxy-5-(8-azabicyclo[3.2.1]oct-3-yl)oxy-5H-benzo[4,5]cyclohepta[1,2-b]pyridine involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central component of the compound. This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic scaffold . The stereochemical control is achieved through various methodologies, including desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multistep processes with optimization for large-scale production. Techniques such as flash chromatography and the use of specific catalysts and reagents are essential for achieving high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
10,11-Dihydro-7-methoxy-5-(8-azabicyclo[3.2.1]oct-3-yl)oxy-5H-benzo[4,5]cyclohepta[1,2-b]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
10,11-Dihydro-7-methoxy-5-(8-azabicyclo[3.2.1]oct-3-yl)oxy-5H-benzo[4,5]cyclohepta[1,2-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Wirkmechanismus
The mechanism of action of 10,11-Dihydro-7-methoxy-5-(8-azabicyclo[3.2.1]oct-3-yl)oxy-5H-benzo[4,5]cyclohepta[1,2-b]pyridine involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-one: This compound shares the 8-azabicyclo[3.2.1]octane scaffold and has been studied for its nematicidal activity.
Tropane alkaloids: These compounds also contain the 8-azabicyclo[3.2.1]octane scaffold and exhibit a wide range of biological activities.
Uniqueness
10,11-Dihydro-7-methoxy-5-(8-azabicyclo[3.2.1]oct-3-yl)oxy-5H-benzo[4,5]cyclohepta[1,2-b]pyridine is unique due to its combination of the azabicyclo[3.2.1]octane moiety and the benzo[4,5]cyclohepta[1,2-b]pyridine core. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
63917-54-4 |
|---|---|
Molekularformel |
C22H26N2O2 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
2-(8-azabicyclo[3.2.1]octan-3-yloxy)-14-methoxy-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
InChI |
InChI=1S/C22H26N2O2/c1-25-17-8-4-14-5-9-21-19(3-2-10-23-21)22(20(14)13-17)26-18-11-15-6-7-16(12-18)24-15/h2-4,8,10,13,15-16,18,22,24H,5-7,9,11-12H2,1H3 |
InChI-Schlüssel |
YFYVSRNSUJGOCJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(CCC3=C(C2OC4CC5CCC(C4)N5)C=CC=N3)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


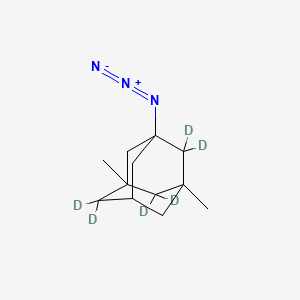
![4-[[2-(2,4-Dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13948493.png)
